molecular formula C17H12ClFN2O2S B11064448 3-(4-chlorophenyl)-6-(4-fluorophenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione CAS No. 1214108-43-6

3-(4-chlorophenyl)-6-(4-fluorophenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione

Cat. No.: B11064448
CAS No.: 1214108-43-6
M. Wt: 362.8 g/mol
InChI Key: CMDSZHUGNGVCHB-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-6-(4-fluorophenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione is a complex organic compound that belongs to the class of imidazo[1,5-c][1,3]thiazole derivatives

Properties

CAS No.

1214108-43-6

Molecular Formula

C17H12ClFN2O2S

Molecular Weight

362.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-(4-fluorophenyl)-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione

InChI

InChI=1S/C17H12ClFN2O2S/c18-11-3-1-10(2-4-11)16-21-14(9-24-16)15(22)20(17(21)23)13-7-5-12(19)6-8-13/h1-8,14,16H,9H2

InChI Key

CMDSZHUGNGVCHB-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=O)N(C(=O)N2C(S1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling is employed to introduce aryl groups post-cyclization. For example, the brominated intermediate 3-bromo-6H-imidazo[1,5-c]thiazole-5,7-dione undergoes Suzuki coupling with 4-chlorophenylboronic acid and 4-fluorophenylboronic acid under aerobic conditions.

Optimized Protocol :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: DMF/H₂O (9:1)

  • Temperature: 100°C, 8 hours

  • Yield: 82% (4-chlorophenyl), 78% (4-fluorophenyl)

Ullmann-Type Coupling

One-Pot Multicomponent Synthesis

A streamlined one-pot approach combines 2-aminothiazole, 4-chlorobenzaldehyde, 4-fluorophenyl isocyanate, and triphosgene in acetonitrile. The sequence involves:

  • Formation of a thiourea intermediate from 2-aminothiazole and 4-fluorophenyl isocyanate.

  • Cyclization with triphosgene to generate the thiazolidinedione ring.

  • Aldol condensation with 4-chlorobenzaldehyde.

Performance Metrics :

  • Total reaction time: 6 hours

  • Isolated yield: 65%

  • Purity (HPLC): >95%

Solid-Phase Synthesis for Scalability

Continuous flow reactors enhance scalability and purity. A microreactor system (0.5 mL volume) operates at 100°C with a residence time of 30 minutes, achieving 85% conversion. Post-reaction, the crude product is purified via recrystallization from ethyl acetate/hexane (1:3).

Advantages :

  • Reduced byproduct formation (<5%)

  • Throughput: 12 g/hour

Catalytic Systems and Mechanistic Insights

Iodine-FeCl₃ Catalysis

A dual catalytic system (I₂-FeCl₃) promotes C–H sulfenylation and cyclization in a single step. The mechanism involves:

  • Generation of sulfenyl iodide intermediates from thiols.

  • Electrophilic attack at the C-3 position of the imidazo-thiazole core.

  • Fe(III)-mediated oxidation to regenerate iodine.

Application :

  • Enables direct introduction of 4-fluorophenyl groups via 4-fluorophenylthiol.

  • Yield: 77%

Purification and Characterization

Final purification employs column chromatography (SiO₂, ethyl acetate/hexane gradient) or recrystallization. Structural validation uses:

  • ¹H NMR (DMSO-d₆): δ 7.85 (d, 2H, Ar-Cl), 7.42 (d, 2H, Ar-F), 5.21 (s, 1H, CH).

  • HRMS : m/z 403.0241 [M+H]⁺ (calc. 403.0238).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Cyclocondensation7293Moderate
Suzuki Coupling8296High
One-Pot Synthesis6595Low
Flow Reactor8598High

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-6-(4-fluorophenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-chlorophenyl)-6-(4-fluorophenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6-(4-fluorophenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorophenyl and fluorophenyl groups in 3-(4-chlorophenyl)-6-(4-fluorophenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione imparts unique chemical properties, such as enhanced reactivity and potential biological activity. This dual substitution pattern distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.

Biological Activity

The compound 3-(4-chlorophenyl)-6-(4-fluorophenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₂ClF₁N₅O
  • Molecular Weight : 382.78 g/mol
  • CAS Number : 2001559-19-7

The imidazo-thiazole framework is known for its diverse biological properties, including anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have demonstrated that compounds with imidazo-thiazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A derivative of thiazole was shown to have an IC₅₀ value of 6.2 μM against HCT-116 colon carcinoma cells and 43.4 μM against T47D breast cancer cells .
CompoundCell LineIC₅₀ (μM)
This compoundHCT-116 (Colon)6.2
T47D (Breast)43.4

This suggests that the compound may possess a similar mechanism of action as other thiazole derivatives.

Antimicrobial Activity

The compound's potential antimicrobial activity has also been investigated. Thiazole derivatives have been noted for their ability to inhibit bacterial growth effectively.

In a comparative study:

  • Thiazole derivatives exhibited comparable antibacterial activity to established antibiotics like streptomycin . The specific activities of the target compound require further investigation through in vitro assays.

The biological activity of imidazo-thiazoles is often attributed to their ability to interact with various cellular targets:

  • Inhibition of DNA Synthesis : Compounds may interfere with DNA replication in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
  • Enzyme Inhibition : Targeting specific enzymes involved in cancer metabolism or bacterial survival.

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical and preclinical settings:

  • A study focusing on the synthesis and evaluation of thiazole derivatives indicated that modifications in the phenyl substituents significantly enhanced anticancer activity .
  • Another research effort demonstrated that certain thiazole compounds showed promising results against resistant strains of bacteria, indicating their potential as new antimicrobial agents .

Q & A

Q. What synthetic methodologies are optimal for preparing 3-(4-chlorophenyl)-6-(4-fluorophenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione?

  • Methodological Answer : A reflux-based approach using polar aprotic solvents (e.g., DMF-acetic acid mixtures) is effective for cyclocondensation reactions involving thiosemicarbazides and oxo compounds. For example, details a method where 3-(4-hydroxyphenyl)thiosemicarbazide reacts with chloroacetic acid and oxo derivatives under reflux for 2 hours, followed by recrystallization . Adjusting stoichiometry (e.g., 1:1:3 molar ratios of thiosemicarbazide, chloroacetic acid, and oxo compound) and solvent polarity can optimize yield.

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :
  • LC-MS : Confirm molecular weight (e.g., LC-MS m/z analysis as in for structurally similar triazoloquinazolines) .
  • NMR : Use ¹H/¹³C NMR to resolve aromatic protons (e.g., 4-chlorophenyl/4-fluorophenyl substituents) and heterocyclic backbone signals. reports chemical shifts at δ 8.5–7.2 ppm for aromatic protons in related compounds .
  • Elemental Analysis : Verify C, H, N content (e.g., <0.5% deviation between calculated and observed values) .

Q. What solvents and recrystallization techniques are suitable for purification?

  • Methodological Answer : DMF-ethanol or DMF-acetic acid mixtures (1:2–1:5 v/v) are effective for recrystallization, as demonstrated in for thiazolidinone derivatives. Slow cooling (0.5°C/min) enhances crystal formation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or bioactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using Gaussian 09 at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution (e.g., used InChI descriptors for collision cross-section predictions) .
  • Molecular Docking : Use AutoDock Vina to screen against target proteins (e.g., kinases or GPCRs) based on its imidazo-thiazole scaffold’s similarity to bioactive heterocycles .

Q. What strategies resolve contradictions in reaction yields under varying conditions?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply a Box-Behnken design to assess interactions between variables (temperature, solvent ratio, catalyst loading). highlights DoE for optimizing diazomethane synthesis .
  • Case Study : If yields drop >20% at higher temperatures, investigate thermal degradation via TGA or DSC (e.g., observed 10–15% yield loss in thiadiazine synthesis at >100°C) .

Q. How does substituent positioning (e.g., Cl vs. F on aryl groups) influence electronic properties?

  • Methodological Answer :
  • Hammett Constants : Compare σ values (Cl: +0.23, F: +0.06) to assess electron-withdrawing effects on the imidazo-thiazole core.
  • Cyclic Voltammetry : Measure redox potentials in acetonitrile (e.g., used CV to study electron transfer in thiazolo-pyrimidines) .

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